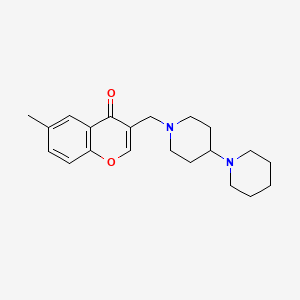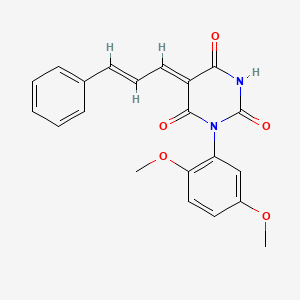
3-(1,4'-bipiperidin-1'-ylmethyl)-6-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4'-bipiperidin-1'-ylmethyl)-6-methyl-4H-chromen-4-one, commonly known as BML-210, is a synthetic compound that belongs to the class of chromenone derivatives. It was first synthesized in 2001 by researchers at the University of Michigan, USA. BML-210 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
BML-210 has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BML-210 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. This inhibition of COX-2 activity results in reduced inflammation. BML-210 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, BML-210 has been shown to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of BML-210 involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. BML-210 has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators, such as prostaglandins. BML-210 also inhibits the activity of Akt, a signaling pathway involved in cell survival and proliferation. This inhibition of Akt activity results in the induction of apoptosis in cancer cells. Additionally, BML-210 has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification genes. Activation of this pathway results in the protection of neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators, such as prostaglandins. BML-210 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Akt and activating the intrinsic apoptotic pathway. Additionally, BML-210 has been shown to protect neurons from oxidative stress and neuroinflammation by activating the Nrf2 signaling pathway and regulating antioxidant and detoxification genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BML-210 has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. BML-210 has also been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, there are also limitations to using BML-210 in lab experiments. It has been reported to exhibit low solubility in water, which may limit its effectiveness in certain experimental conditions. Additionally, the mechanism of action of BML-210 is not fully understood, which may limit its potential use in certain research applications.
Direcciones Futuras
There are several future directions for the research and development of BML-210. One potential direction is the modification of its chemical structure to improve its solubility and potency. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of BML-210 could be further elucidated to better understand its effects on various signaling pathways and enzymes. Finally, the development of BML-210 as a drug candidate for clinical trials could be explored, which would require further pre-clinical studies to assess its safety and efficacy.
Métodos De Síntesis
The synthesis of BML-210 involves the reaction of 6-methyl-4H-chromen-4-one with 1,4'-bipiperidine-1-carboxaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of BML-210. The purity and yield of BML-210 can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
6-methyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-20-19(13-16)21(24)17(15-25-20)14-22-11-7-18(8-12-22)23-9-3-2-4-10-23/h5-6,13,15,18H,2-4,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALJPNSTZIKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC(CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5052387.png)
![2,6-di-tert-butyl-4-[2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5052389.png)
![N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5052393.png)
![4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5052401.png)
![1-(2-methylbenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052402.png)
![2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5052405.png)
![1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate](/img/structure/B5052419.png)
![N-({2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5052426.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5052456.png)
![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)


![N-[2-(methylthio)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052484.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B5052501.png)